4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride
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Description
“4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 2089277-68-7 . It has a molecular weight of 235.75 .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride . The InChI Code is 1S/C11H21NO2.ClH/c1-8-3-2-4-9(5-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H .Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Research involving similar butanoic acid derivatives, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, has shown significant results in molecular docking and spectroscopic studies. These compounds have been investigated for their nonlinear optical materials potential and biological activities, particularly in inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Synthesis of β-substituted γ-Aminobutyric Acid Derivatives
The synthesis and analysis of β-substituted γ-aminobutyric acid derivatives have shown compounds like 4-amino-3phenylbutanoic acid hydrochloride (Phenibut) and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) to exhibit high pharmacological activity. These compounds are useful in medical practice as nootropic agents and myorelaxants (Vasil'eva et al., 2016).
Synthesis of New Heterocyclic Compounds
Studies on the reaction of similar butanoic acid derivatives with other compounds have led to the synthesis of new heterocyclic compounds with antimicrobial and antifungal activities, highlighting the potential of these derivatives in pharmaceutical chemistry (Sayed et al., 2003).
properties
IUPAC Name |
4-amino-3-(4-methylcyclohexyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGUPHRKACNTTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride |
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